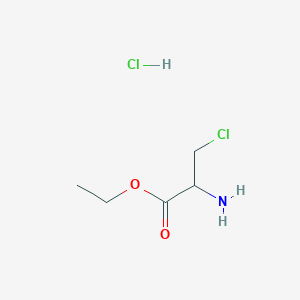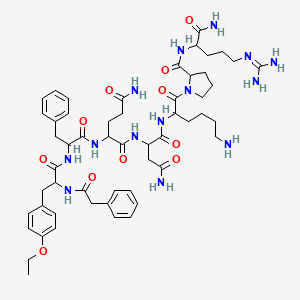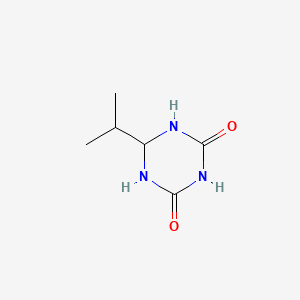
Ethyl 3-chloroalaninate--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloroalaninate–hydrogen chloride (1/1) is a chemical compound that combines ethyl 3-chloroalaninate with hydrogen chloride in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-chloroalaninate–hydrogen chloride (1/1) can be synthesized through the reaction of ethyl 3-chloroalaninate with hydrogen chloride gas. The reaction typically occurs under controlled conditions, where ethyl 3-chloroalaninate is dissolved in an appropriate solvent, and hydrogen chloride gas is bubbled through the solution. The reaction is exothermic and should be carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-chloroalaninate–hydrogen chloride (1/1) involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-chloroalaninate–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of ethyl 3-hydroxyalaninate.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of ethyl 3-chloroalanine and hydrochloric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of ethyl 3-aminoalaninate.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles can react with the chlorine atom in substitution reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
Ethyl 3-hydroxyalaninate: Formed through substitution reactions.
Ethyl 3-chloroalanine: Formed through hydrolysis.
Ethyl 3-aminoalaninate: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-chloroalaninate–hydrogen chloride (1/1) has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of amino acid derivatives.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of ethyl 3-chloroalaninate–hydrogen chloride (1/1) involves its interaction with nucleophiles and reducing agents. The chlorine atom in the compound is highly reactive and can be easily substituted by other nucleophiles. In biological systems, the compound can interact with enzymes and proteins, leading to modifications in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-hydroxyalaninate: Similar in structure but with a hydroxyl group instead of a chlorine atom.
Ethyl 3-aminoalaninate: Similar in structure but with an amino group instead of a chlorine atom.
Ethyl 3-chloroalanine: Similar in structure but without the ethyl ester group.
Uniqueness
Ethyl 3-chloroalaninate–hydrogen chloride (1/1) is unique due to its combination of an ethyl ester group and a chlorine atom, which makes it highly reactive and versatile in various chemical reactions. Its ability to undergo substitution, hydrolysis, and reduction reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
21615-66-7 |
|---|---|
Molekularformel |
C5H11Cl2NO2 |
Molekulargewicht |
188.05 g/mol |
IUPAC-Name |
ethyl 2-amino-3-chloropropanoate;hydrochloride |
InChI |
InChI=1S/C5H10ClNO2.ClH/c1-2-9-5(8)4(7)3-6;/h4H,2-3,7H2,1H3;1H |
InChI-Schlüssel |
RWQOVJHBIVDTLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-2-[(4-acetamidophenyl)amino]propanamide](/img/structure/B12121276.png)
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12121277.png)
![Benzoic acid, 4-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-](/img/structure/B12121289.png)
![4-(2-furylmethyl)-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12121296.png)
![Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B12121303.png)

![2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide](/img/structure/B12121318.png)



![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12121358.png)

![2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12121367.png)

